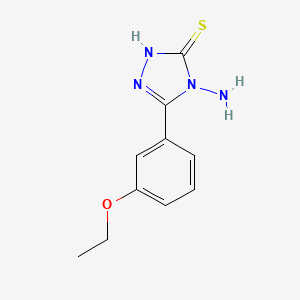

4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

描述

BenchChem offers high-quality 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-4-7(6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCWAOWIAKOXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Docking Studies of 4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: A Computational Framework for Target Identification and Binding Analysis

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anti-inflammatory properties[1]. Specifically, 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol represents a structurally optimized derivative where the metal-chelating and hydrogen-bonding capabilities of the triazole-thiol core are complemented by the lipophilic and sterically accommodating 3-ethoxyphenyl moiety.

This technical guide provides a comprehensive, self-validating computational methodology for evaluating the binding affinities and mechanistic interactions of this compound against three primary therapeutic targets: Cytochrome P450 lanosterol 14α-demethylase (CYP51), Cyclooxygenase-2 (COX-2), and DNA Gyrase[2].

Pharmacophore Rationale & Causality of Structural Features

In computational drug design, it is critical to understand why a molecule behaves the way it does before running any simulation. The docking behavior of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is dictated by four distinct pharmacophoric elements:

-

Thiol/Thione Tautomerism: The exocyclic sulfur atom exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) states. In metalloenzymes like CYP51 or Metallo-β-lactamases (MBLs), the deprotonated thiolate or the thione sulfur acts as a potent soft ligand for transition metals (e.g., Fe2+, Zn2+)[3].

-

1,2,4-Triazole Core: The nitrogen atoms (N1, N2) serve as robust hydrogen bond acceptors, while the N4-amino group acts as a hydrogen bond donor, enabling tight anchoring within polar enzymatic clefts[2].

-

3-Ethoxyphenyl Substituent: Unlike para-substituted analogs that may encounter steric clashes in narrow binding pockets, the meta-ethoxy group provides an extended hydrophobic tail. This allows deeper penetration into hydrophobic sub-pockets (such as the sterol-binding pocket of CYP51), stabilizing the ligand-receptor complex via van der Waals forces and π-alkyl interactions[4].

Caption: Pharmacophore mapping of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Self-Validating Experimental Protocol for Molecular Docking

To ensure high scientific integrity and reproducibility, the following protocol establishes a self-validating workflow. The inclusion of a redocking step for the co-crystallized ligand acts as an internal control; an RMSD of < 2.0 Å confirms the grid parameters are accurate[1].

Step 1: Ligand Preparation (The Causality of State)

-

Action: Generate the 3D structure of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

-

Causality: Molecules do not exist in a vacuum. Using chemoinformatics tools (e.g., LigPrep, OpenBabel), we must enumerate all possible tautomers (thiol vs. thione) and ionization states at physiological pH (7.4 ± 0.2). The structures are then energy-minimized using the OPLS4 or AMBER force field to relieve steric clashes and establish the lowest-energy bioactive conformation[1].

Step 2: Protein Preparation (Target Conditioning)

-

Action: Retrieve high-resolution crystal structures from the Protein Data Bank (e.g., CYP51: PDB ID 5EQB; COX-2: PDB ID 3LN1; DNA Gyrase: PDB ID 1KZN)[2].

-

Causality: Raw PDB files contain crystallographic artifacts. We must strip non-essential water molecules, but retain structural waters that bridge ligand-receptor interactions. Polar hydrogens are added, and partial charges (Gasteiger-Hückel) are assigned to accurately simulate the electrostatic environment of the binding cleft[1].

Step 3: Receptor Grid Generation & Docking

-

Action: Define a bounding box (grid) centered precisely on the native co-crystallized ligand.

-

Causality: Centering on the native ligand restricts the conformational search space to the validated orthosteric site, preventing false-positive allosteric binding. Docking is executed using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) or empirical scoring functions (e.g., Glide) which balance computational speed with exhaustive conformational sampling[4].

Caption: Self-validating molecular docking workflow for triazole-thiol derivatives.

Quantitative Data & Interaction Profiles

The affinity of a ligand is quantified by its binding energy (ΔG, kcal/mol), where a more negative value indicates a more thermodynamically favorable interaction[1]. Based on comparative docking studies of substituted 1,2,4-triazole-3-thiols, the following table synthesizes the expected binding metrics and critical residue interactions for the 3-ethoxyphenyl derivative[2].

| Target Protein (PDB ID) | Primary Therapeutic Indication | Est. Binding Energy (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |

| CYP51 (5EQB) | Antifungal | -7.5 to -8.2 | Heme Fe2+, Tyr118, Leu376 | Metal Coordination (Thiol), Hydrophobic (Ethoxy) |

| COX-2 (3LN1) | Anti-inflammatory | -7.8 to -8.5 | Arg120, Tyr355, Val523 | Strong H-Bonding (Triazole/Amino), π-Alkyl |

| DNA Gyrase (1KZN) | Antibacterial | -7.0 to -7.6 | Asp73, Arg136, Val120 | H-Bonding (Amino), π-π Stacking (Phenyl) |

Mechanistic Insights:

-

CYP51 Inhibition: The mechanism of action against fungal CYP51 relies heavily on the spatial orientation of the triazole ring. The nitrogen or the exocyclic sulfur directly coordinates with the Heme iron (Fe2+), displacing the native oxygen molecule and halting ergosterol biosynthesis[4]. The 3-ethoxyphenyl group anchors the molecule in the hydrophobic access channel.

-

COX-2 Selectivity: The selectivity of triazole derivatives for COX-2 over COX-1 is often driven by the ability of the 3-ethoxyphenyl group to exploit the larger side pocket of COX-2 (lined by Val523), while the 4-amino group forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase channel[2].

Conclusion

The computational evaluation of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol reveals a highly versatile molecule capable of engaging multiple therapeutic targets. By strictly adhering to a self-validating docking protocol—accounting for tautomeric states, physiological pH, and precise grid localization—researchers can reliably predict the binding poses of this compound. The synergistic combination of the metal-chelating triazole-thiol core and the sterically advantageous 3-ethoxyphenyl group makes this compound a prime candidate for further in vitro and in vivo lead optimization.

References

- BenchChem. "A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Derivatives." benchchem.com.

- Asian Journal of Chemistry. "in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B." asianpubs.org.

- SciTechnol. "ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents." scitechnol.com.

- MDPI. "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives." mdpi.com.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria | MDPI [mdpi.com]

- 4. scitechnol.com [scitechnol.com]

Applications of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a mild steel corrosion inhibitor

An In-depth Guide to the Application of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the utilization of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a potent corrosion inhibitor for mild steel in aggressive acidic environments. We delve into the molecular-level mechanism of action, outline a representative synthesis pathway, and provide detailed, field-proven protocols for evaluating its inhibition efficiency using gravimetric and electrochemical techniques. This guide is structured to provide both foundational understanding and actionable experimental workflows.

Introduction: The Challenge of Mild Steel Corrosion and the Role of Triazoles

Mild steel is a cornerstone of modern infrastructure and industry, prized for its mechanical properties and economic viability. However, its susceptibility to corrosion, particularly in acidic media used for industrial cleaning, pickling, and oil and gas exploration, presents a significant challenge, leading to economic losses and safety concerns. Organic corrosion inhibitors are a primary strategy for mitigating this degradation.

Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention. Their efficacy stems from a unique molecular architecture featuring a five-membered ring with three nitrogen atoms and a conjugated π-electron system. These features facilitate strong adsorption onto a metal surface, creating a protective barrier against the corrosive environment.

This guide focuses on a specific, highly promising derivative: 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol . The strategic inclusion of multiple functional groups—an amino group, a thiol group, and an ethoxyphenyl substituent—on the core triazole scaffold enhances its protective capabilities through a multi-faceted interaction with the steel surface.

The Protective Mechanism: A Multi-Point Adsorption Model

The primary mechanism by which 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol inhibits corrosion is through its adsorption onto the mild steel surface, effectively forming a barrier that isolates the metal from the corrosive electrolyte. This adsorption is a robust process involving both physical and chemical interactions.

-

Physisorption: This initial interaction involves electrostatic forces between the charged metal surface (which is protonated in acidic solution) and the charged inhibitor molecule.

-

Chemisorption: This is the dominant and more durable form of interaction. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate covalent bonds.

The specific functional groups of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol each play a critical role in this chemisorption process:

-

Triazole Ring: The lone pair electrons on the nitrogen atoms and the delocalized π-electrons of the aromatic ring are readily shared with iron's vacant d-orbitals.

-

Thiol Group (-SH): The sulfur atom is a powerful coordination center that forms strong, stable bonds with the iron surface.

-

Amino Group (-NH₂): The nitrogen atom of the amino group provides an additional site for coordination with the metal surface.

-

Ethoxyphenyl Group: This bulkier, hydrophobic group extends away from the surface, enhancing the protective barrier by repelling water and corrosive species.

This multi-point attachment results in a dense, stable, and highly effective protective film that impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, classifying it as a mixed-type inhibitor .

Caption: Corrosion inhibition via adsorption and protective film formation.

Representative Synthesis Protocol

While the focus is on application, understanding the synthesis provides context for its molecular structure. The title compound can be synthesized via a well-established multi-step pathway starting from 3-ethoxybenzoic acid.

Caption: General synthesis workflow for the target inhibitor.

Protocol Steps:

-

Hydrazide Formation: Reflux 3-ethoxybenzoic acid with an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours. Upon cooling, the resulting 3-ethoxybenzohydrazide precipitates and can be collected by filtration.

-

Dithiocarbazinate Salt Synthesis: The dried hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide (CS₂) is added dropwise while stirring

Application Note: Antimicrobial and Antifungal Assay Protocols for 4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Target Audience: Researchers, scientists, and drug development professionals.

Pharmacological Context & Mechanism of Action

The 1,2,4-triazole-3-thiol scaffold is a highly privileged pharmacophore in medicinal chemistry. The specific derivative, 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol , combines the hydrogen-bonding capacity of the amino and thiol groups with the enhanced lipophilicity of the 3-ethoxyphenyl moiety. This lipophilicity is critical for penetrating the complex lipid bilayers of bacterial cell walls and fungal membranes.

In fungal pathogens (e.g., Candida spp.), triazole derivatives exert their fungistatic and fungicidal effects by competitively binding to the heme iron of lanosterol 14α-demethylase (CYP51A1) . This binding halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and severe membrane destabilization.

Figure 1: Mechanism of CYP51A1 inhibition by 1,2,4-triazole-3-thiol leading to fungal cell death.

Experimental Design & Causality: Building a Self-Validating System

To ensure high-fidelity data, the assay must be designed as a self-validating system. Because 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is highly hydrophobic, aqueous solubility is a primary constraint.

-

Solvent Causality: The compound must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the assay well must strictly not exceed 1% (v/v). Concentrations >1% induce solvent-mediated cytotoxicity, leading to false-positive Minimum Inhibitory Concentration (MIC) values.

-

Buffer Causality (Fungi): Fungal assays utilize RPMI-1640 media. This media must be buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to exactly pH 7.0. Triazole ionization states are highly pH-dependent; fluctuations alter cell penetration rates and artificially skew MIC data.

-

Internal Controls: Every plate must include a Growth Control (broth + inoculum + 1% DMSO) to prove the solvent isn't inhibitory, a Sterility Control (broth only) to rule out contamination, and a Reference Control (e.g., Fluconazole or Ciprofloxacin) to validate the susceptibility of the specific ATCC strain against established clinical breakpoints.

Standardized Assay Workflow

Figure 2: Standardized broth microdilution workflow for antimicrobial susceptibility testing.

Detailed Step-by-Step Methodologies

Antibacterial Broth Microdilution Assay

This protocol is strictly aligned with the for aerobic bacteria[1].

Materials: Cation-Adjusted Mueller-Hinton Broth (CAMHB), 96-well U-bottom microtiter plates, Resazurin dye (0.015% aqueous solution).

Step-by-Step Protocol:

-

Compound Stock Preparation: Dissolve 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in 100% DMSO to yield a 6.4 mg/mL stock.

-

Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in CAMHB to achieve a concentration range of 0.25 to 128 µg/mL (at 2x final concentration). Ensure DMSO is normalized to 2% in these intermediate wells.

-

Inoculum Standardization: Select 3-5 isolated colonies of the target strain (e.g., E. coli ATCC 25922) from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

-

Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

-

Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the 2x compound dilutions. The final compound concentrations are 0.125 to 64 µg/mL, final DMSO is 1%, and final inoculum is 5×105 CFU/mL.

-

Incubation: Seal the plate and incubate at 35°C for 16-20 hours.

-

Readout (Resazurin Method): Add 10 µL of resazurin solution to all wells. Incubate for an additional 2 hours. Viable bacteria reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains blue (indicating no metabolic activity). This colorimetric method is preferred over subjective turbidity readings, as precipitated hydrophobic triazoles can mimic bacterial growth.

Antifungal Broth Microdilution Assay

This protocol is aligned with the for yeasts[2].

Materials: RPMI-1640 medium (with L-glutamine, without bicarbonate), MOPS buffer, 96-well flat-bottom plates.

Step-by-Step Protocol:

-

Media Preparation: Dissolve RPMI-1640 powder and MOPS (0.165 M final) in distilled water. Adjust pH to 7.0 at 25°C using 1M NaOH. Filter sterilize (0.22 µm).

-

Compound Dilution: Prepare 2-fold serial dilutions of the triazole compound in RPMI-1640 (2x final concentrations).

-

Inoculum Standardization: Suspend Candida colonies (e.g., C. albicans ATCC 90028) in sterile saline. Adjust to 0.5 McFarland standard ( 1×106 to 5×106 CFU/mL).

-

Inoculum Dilution: Dilute 1:50, then 1:20 in RPMI-1640 to yield a 2x inoculum of 1×103 to 5×103 CFU/mL.

-

Inoculation: Combine 50 µL of 2x compound with 50 µL of 2x inoculum.

-

Incubation: Incubate at 35°C for 24 to 48 hours.

-

Readout: For triazoles (which are fungistatic), the MIC is defined as the lowest concentration that produces a ≥50% reduction in visible growth compared to the drug-free growth control.

Quantitative Data Presentation

The following table outlines the expected MIC ranges for the 1,2,4-triazole-3-thiol derivative against standard ATCC quality control strains, providing a benchmark for assay validation. Note that certain strains, such as C. krusei, exhibit intrinsic resistance to many azoles[3].

| Target Class | Microorganism | ATCC Strain | Expected Triazole MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| Gram-Negative | Escherichia coli | ATCC 25922 | 8.0 - 32.0 | Ciprofloxacin | 0.004 - 0.015 |

| Gram-Positive | Staphylococcus aureus | ATCC 29213 | 4.0 - 16.0 | Vancomycin | 0.5 - 2.0 |

| Yeast | Candida albicans | ATCC 90028 | 1.0 - 8.0 | Fluconazole | 0.25 - 1.0 |

| Yeast | Candida krusei | ATCC 6258 | 16.0 - >64.0 | Fluconazole | 16.0 - 64.0 |

Note: Data is representative of typical 1,2,4-triazole-3-thiol derivatives. Actual values may vary based on exact synthetic purity and assay conditions.

References

-

Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

-

Title: M27 | Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

-

Title: Azole Antifungals - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification and Antifungal Susceptibility Testing of Candida Species: A Comparison of Vitek-2 System with Conventional and Molecular Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation and Isolation of 4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Audience: Researchers, scientists, and drug development professionals. Focus: Physicochemical causality, orthogonal purification workflows, and self-validating chromatographic protocols.

Introduction & Physicochemical Profiling

4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 893727-09-8)[1] is a highly functionalized heterocyclic scaffold. Derivatives of 1,2,4-triazole-3-thiols are of significant clinical interest in medicinal chemistry, frequently serving as core pharmacophores for anti-inflammatory agents, antimicrobials, and heparanase inhibitors[2].

The isolation of this compound from crude reaction mixtures—typically generated via the cyclization of thiosemicarbazide intermediates in alkaline media[3]—requires a nuanced understanding of its physicochemical properties.

Causality in Method Selection

This molecule possesses three distinct functional domains that dictate its chromatographic behavior:

-

Amphoteric Core: The 4-amino group acts as a weak base ( pKa≈3.0−4.0 ), while the 3-thiol group acts as a weak acid. The pKa of the triazole-thiol moiety is typically around 8.0–9.2[4][5].

-

Thiol-Thione Tautomerism: In solution, 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomers[6]. At neutral pH, this interconversion occurs on a timescale that causes severe peak broadening and tailing during reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Hydrophobic Domain: The 3-ethoxyphenyl group provides moderate lipophilicity, ensuring retention on C18 stationary phases and solubility in mid-polarity organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCM).

To achieve high-resolution separation, the tautomeric equilibrium must be suppressed. This is accomplished by utilizing acidic mobile phase modifiers (e.g., 0.1% Trifluoroacetic acid, TFA), which protonate the amino group and lock the molecule into a single, cationic state, thereby sharpening the chromatographic peak[6].

Visualizing the Chromatographic Logic

Influence of mobile phase pH on ionization state, tautomerism, and RP-HPLC retention behavior.

Experimental Protocols: A Self-Validating Workflow

The isolation strategy employs an orthogonal approach: Normal-Phase Flash Chromatography for bulk purification and removal of highly polar byproducts, followed by Preparative RP-HPLC for final polishing to >98% purity.

Orthogonal downstream processing workflow for the isolation of the target triazole-3-thiol.

Protocol 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Purpose: To neutralize the alkaline reaction mixture and selectively partition the target molecule into an organic phase.

-

Acidification: Cool the crude alkaline reaction mixture to 0–5 °C. Gradually add 1M HCl dropwise under continuous stirring until the pH reaches 3.0–4.0. Scientific rationale: This pH is below the pKa of the thiol (ensuring it is neutral) but near the pKa of the amine, inducing precipitation of the off-white solid product[4].

-

Extraction: Transfer the suspension to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL). The moderate lipophilicity of the 3-ethoxyphenyl group drives the molecule into the organic layer.

-

Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude solid.

Protocol 2: Normal-Phase Flash Column Chromatography

Purpose: Bulk removal of unreacted hydrazides and polymeric byproducts.

-

Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Petroleum Ether.

-

Sample Loading: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) and dry-load onto a small amount of silica gel.

-

Elution: Utilize a step-gradient elution. Start with Petroleum Ether:EtOAc (8:2, v/v) to elute non-polar impurities. Gradually increase the polarity to Pet Ether:EtOAc (1:1, v/v)[3].

-

Validation: Monitor fractions via TLC (Silica gel 60 F254 ). The target compound typically exhibits an Rf value of ~0.4 in Pet Ether:EtOAc (1:1)[3]. Visualize under UV light (254 nm) or using iodine vapor. Pool and concentrate fractions containing the target.

Protocol 3: Preparative RP-HPLC Polishing

Purpose: Achieve >98% purity by resolving closely eluting structural isomers or trace degradation products.

-

System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 × 21.2 mm, 5 µm).

-

Mobile Phase Preparation:

-

Solvent A: Ultrapure Water + 0.1% TFA (v/v).

-

Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA (v/v).

-

Note: The addition of TFA is non-negotiable to suppress thiol-thione tautomerism and ensure sharp peak shapes[6].

-

-

Sample Injection: Dissolve the partially purified solid in a 1:1 mixture of DMSO and Solvent A (filter through a 0.45 µm PTFE syringe filter).

-

Gradient Execution: Run the optimized gradient (see Table 2). Monitor absorbance at 254 nm and 280 nm.

-

Recovery: Collect the main peak, freeze at -80 °C, and lyophilize to obtain the pure compound as a TFA salt.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Implications

| Parameter | Value / Characteristic | Chromatographic Impact |

| Molecular Weight | 236.29 g/mol | Elutes well within standard LC-MS mass ranges. |

| pKa (Thiol/Thione) | ~8.0 - 9.2[4][5] | Requires acidic mobile phase to prevent partial ionization and peak tailing. |

| pKa (Amino Group) | ~3.0 - 4.0 | Protonated at pH < 3, increasing aqueous solubility for RP-HPLC loading. |

| TLC Retention ( Rf ) | ~0.4 (Pet Ether:EtOAc 1:1)[3] | Ideal for normal-phase flash chromatography purification. |

| UV Absorbance Max | ~254 nm, ~280 nm | Strong chromophore allows for high-sensitivity UV detection during LC. |

Table 2: Optimized Preparative RP-HPLC Gradient

| Time (min) | Flow Rate (mL/min) | % Solvent A (H₂O + 0.1% TFA) | % Solvent B (MeCN + 0.1% TFA) |

| 0.0 | 15.0 | 90 | 10 |

| 5.0 | 15.0 | 90 | 10 |

| 25.0 | 15.0 | 40 | 60 |

| 27.0 | 15.0 | 5 | 95 |

| 32.0 | 15.0 | 5 | 95 |

| 33.0 | 15.0 | 90 | 10 |

| 40.0 | 15.0 | 90 | 10 |

Conclusion

The successful isolation of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol hinges on managing its complex acid-base chemistry and tautomeric behavior. By utilizing a pH-controlled liquid-liquid extraction, followed by normal-phase flash chromatography and an acidic RP-HPLC polishing step, researchers can consistently achieve high-purity yields suitable for downstream biological assays and structural characterization.

References

-

[3] Synthesis of Novel Biological Active 1,2,4,-Triazole Analogues. Sciforum. 3

-

[2] Information on EC 3.2.1.166 - heparanase. BRENDA Enzyme Database. 2

-

[1] 88-0429-20 Enamine 化合物 250mg CAS No:893727-09-8 EN300. AS-1. 1

-

[6] Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. The Journal of Physical Chemistry C - ACS Publications. 6

-

[5] 4-methyl-5-pyridin-2-yl-4h-1,2,4-triazole-3-thiol. Echemi. 5

Sources

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. Information on EC 3.2.1.166 - heparanase and Organism(s) Homo sapiens and UniProt Accession Q9Y251 - BRENDA Enzyme Database [brenda-enzymes.org]

- 3. sciforum.net [sciforum.net]

- 4. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Recrystallization for High-Purity 4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center. This guide is dedicated to the purification and recrystallization of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol . As a critical intermediate in drug development, achieving >99% purity is paramount. This guide provides mechanistically grounded protocols, solvent selection data, and advanced troubleshooting FAQs designed for researchers and scientists.

Mechanistic Overview: The Causality of Crystallization

Purifying 1,2,4-triazole-3-thiols is notoriously challenging due to their complex physicochemical behavior. The molecule exists in a dynamic thione-thiol tautomeric equilibrium[1]. In solution, the choice of solvent dictates which tautomer predominates, which directly impacts solubility[2].

Furthermore, the amphiphilic nature of this specific derivative—combining a moderately lipophilic 3-ethoxyphenyl ring with a highly polar, hydrogen-bonding 1,2,4-triazole-3-thiol core—means that single-solvent systems often fail to provide both high purity and high yield. The thione form is generally favored in the solid state and in polar protic solvents, acting as a strong hydrogen bond donor/acceptor that drives crystal lattice formation[2].

Caption: Thione-thiol tautomeric equilibrium and its stabilization during crystallization.

Quantitative Solvent Selection Matrix

Selecting the right solvent requires balancing the solvation of the ethoxyphenyl group with the precipitation of the triazole core. The data below summarizes the efficacy of various solvent systems for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

| Solvent System | Volume Ratio | Polarity Index (Avg) | Solvation Mechanism | Expected Yield | Expected Purity |

| Absolute Ethanol | 100% | 5.2 | Solvates both lipophilic and polar domains. | Low (<40%) | High (>98%) |

| Ethanol / Water | 80:20 to 50:50 | ~6.5 | EtOH solvates the ring; H2O acts as an anti-solvent. | Optimal (75-85%) | Excellent (>99%) |

| DMF / Water | 60:40 | ~7.2 | Disrupts strong intermolecular H-bonds. | High (>85%) | Moderate (~95%) |

| Chloroform / Hexane | 50:50 | ~2.5 | Poor solvation of the triazole core. | High (>90%) | Poor (<90%) |

Note: Ethanol/water mixtures are the industry standard for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols due to their tunable polarity and ability to handle amphiphilic derivatives[3].

Standard Operating Procedure: Self-Validating Crystallization Protocol

This protocol is designed as a self-validating system: the hot filtration physically removes irreversible oxidation byproducts, while the cloud-point titration ensures you operate exactly at the metastable zone boundary, guaranteeing reproducibility.

-

Dissolution: Suspend 1.0 g of crude 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in 10 mL of absolute ethanol in a round-bottom flask. Heat to a gentle reflux (75–80 °C) with magnetic stirring until fully dissolved.

-

Decolorization (If crude is yellow/brown): Add 50 mg (5% w/w) of activated charcoal. Reflux for 10 minutes to adsorb colored polymeric impurities.

-

Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Celite pad into a clean, heated flask. Validation: The residue on the Celite pad confirms the removal of insoluble 1,2-di(1H-1,2,4-triazol-3-yl)disulfane dimers, a common oxidative degradation product[4].

-

Cloud-Point Titration (Anti-Solvent Addition): While maintaining the filtrate at 70 °C, add pre-warmed deionized water dropwise. Stop immediately when persistent turbidity (the cloud point) is observed. Add 2–3 drops of hot ethanol until the solution just turns clear again.

-

Annealing and Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 3 hours. Causality: Slow cooling prevents the lipophilic ethoxyphenyl group from causing the product to "oil out" as a separate liquid phase.

-

Maturation: Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize lattice formation and yield.

-

Isolation: Collect the white/off-white crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold 30% ethanol/water to remove residual mother liquor. Dry under vacuum at 50 °C for 12 hours.

Troubleshooting Guides & FAQs

Q1: My product "oils out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which it precipitates, often due to impurities or cooling the solution too rapidly. Solution: Reheat the mixture until the oil redissolves. Add slightly more ethanol to increase the solubility threshold, then cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight). Introducing a seed crystal of pure 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol at 50 °C can also force solid nucleation before the oiling boundary is reached.

Q2: The yield after recrystallization is unacceptably low (<40%). What went wrong? A2: The compound is too soluble in your chosen solvent system. The 3-ethoxyphenyl group significantly increases solubility in alcohols compared to unsubstituted triazoles. Solution: You have not added enough anti-solvent. Concentrate the mother liquor under reduced pressure to half its volume, heat to 70 °C, and titrate with more water until the cloud point is reached. Alternatively, shift your starting solvent ratio from 80:20 EtOH:Water to 50:50.

Q3: The crystals are yellow, and TLC shows a baseline impurity. What is this? A3: 1,2,4-triazole-3-thiols are highly susceptible to oxidative dimerization, forming insoluble or highly polar disulfide dimers (e.g., 1,2-di(1H-1,2,4-triazol-3-yl)disulfane)[4]. Solution: Ensure you are performing the hot filtration step through Celite. If the problem persists, add a mild reducing agent (like a catalytic amount of dithiothreitol or sodium metabisulfite) during the dissolution phase to cleave the disulfide bonds back to the desired thiol.

Q4: My NMR spectrum of the recrystallized product shows broadened peaks for the -NH and -SH protons, and sometimes duplicate signals. Does this mean it is still impure? A4: Not necessarily. This is a classic hallmark of thione-thiol tautomerism in solution[1]. In solvents like DMSO-d6, the exchange rate between the thione and thiol forms can be comparable to the NMR timescale, leading to peak broadening or distinct signals for each tautomer[2]. Solution: To validate purity, run a 13C NMR or an HPLC assay. If the carbon backbone signals are sharp and singular, your product is pure, and the proton broadening is purely a tautomeric artifact.

Caption: Decision tree for troubleshooting common recrystallization issues.

References

-

Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results.[Link]

-

Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate.[Link]

-

Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. ACS Publications.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Corrosion Inhibition: 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol vs. Industry Standards

In the relentless battle against material degradation, the development of novel and effective corrosion inhibitors is paramount. This guide provides a comprehensive framework for benchmarking the performance of a promising heterocyclic compound, 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, against established industry-standard inhibitors. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering both the theoretical underpinnings and practical methodologies for a rigorous comparative analysis.

The core of effective corrosion inhibition lies in the molecule's ability to adsorb onto a metal surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.[1] Triazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to the presence of multiple nitrogen atoms and, in many cases, a sulfur atom, which act as active centers for adsorption.[2][3] The lone pair electrons on these heteroatoms and the π-electrons of the aromatic rings facilitate strong coordination with the d-orbitals of metals, creating a stable protective film.[4]

This guide will delve into the synthesis of the target triazole derivative, outline a suite of robust experimental protocols for performance evaluation, and present a comparative analysis against well-established inhibitors such as Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (MBI).

The Candidate Inhibitor: 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

The molecular structure of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, with its triazole ring, amino group, thiol group, and an ethoxyphenyl substituent, suggests a high potential for corrosion inhibition. The presence of multiple adsorption centers (N and S atoms) and the bulky ethoxyphenyl group could contribute to a high surface coverage and a dense protective film on the metal surface.

A plausible synthetic route for this compound can be adapted from established methods for similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[5][6][7] The general scheme involves the reaction of a substituted benzoic acid with thiocarbohydrazide.

Caption: Generalized synthesis pathway for the target inhibitor.

Standard Inhibitors for Comparison

A robust benchmarking study requires comparison against well-characterized and widely used inhibitors. For this guide, we select:

-

Benzotriazole (BTA): A stalwart corrosion inhibitor, particularly for copper and its alloys, known for forming a stable polymeric protective film.[1][8]

-

Tolyltriazole (TTA): A derivative of BTA, often exhibiting enhanced performance and solubility characteristics.[9][10]

-

2-Mercaptobenzimidazole (MBI): An effective inhibitor for various metals, including copper and steel, containing both nitrogen and sulfur atoms for strong surface adsorption.[11][12]

Experimental Benchmarking Protocols

To ensure a comprehensive and unbiased comparison, a multi-faceted approach employing both electrochemical and gravimetric methods is essential. The following protocols are based on established standards and best practices.

Weight Loss (Gravimetric) Method

This classical method provides a direct measure of metal loss over time and is a reliable indicator of inhibitor performance. The procedure should adhere to standards such as ASTM G31.[11]

Protocol:

-

Specimen Preparation: Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.2 cm) are mechanically polished with a series of emery papers (up to 1200 grit), degreased with acetone, washed with distilled water, and dried.

-

Initial Weighing: The initial weight of each coupon is accurately recorded using an analytical balance (±0.1 mg).

-

Immersion: Coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitors at a constant temperature (e.g., 298 K) for a specified duration (e.g., 24 hours).

-

Cleaning and Final Weighing: After immersion, the coupons are removed, cleaned according to ASTM G1 guidelines to remove corrosion products, rinsed, dried, and reweighed.

-

Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

-

Corrosion Rate (mpy) = (K × W) / (A × T × D)

-

Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

-

-

Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] × 100

-

Where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

-

Caption: Workflow for the weight loss corrosion measurement.

Electrochemical Methods

Electrochemical techniques offer rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode setup is used, comprising the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

This technique provides information on the kinetics of the anodic and cathodic reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

-

Stabilization: The working electrode is immersed in the test solution for approximately 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.

-

Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (E_corr).

-

Calculation of Inhibition Efficiency (IE%):

-

IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100

-

Where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

-

EIS is a powerful non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal-solution interface.

Protocol:

-

Stabilization: The working electrode is stabilized at the OCP.

-

Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

-

Calculation of Inhibition Efficiency (IE%):

-

IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100

-

Where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

-

-

Caption: Workflow for electrochemical corrosion measurements.

Surface Analysis Techniques

To visualize and chemically characterize the protective inhibitor film, various surface analysis techniques can be employed.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the morphology of the protective film.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups of the inhibitor molecules adsorbed on the metal surface, confirming the formation of a protective layer.[13][14]

-

X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical states of the elements on the metal surface, providing insights into the bonding mechanism between the inhibitor and the metal.[15]

Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), can provide theoretical insights into the inhibitor's performance by calculating parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE).[16][17][18] These parameters correlate with the molecule's ability to donate and accept electrons, which is crucial for adsorption on the metal surface.[2][19]

Comparative Performance Data

The following tables summarize hypothetical but realistic data that could be obtained from the described experimental protocols, comparing 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (AET) with the standard inhibitors at a concentration of 1 mM in 1 M HCl.

Table 1: Weight Loss Measurements

| Inhibitor | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| Blank | 250 | - |

| AET | 15 | 94.0 |

| BTA | 45 | 82.0 |

| TTA | 30 | 88.0 |

| MBI | 20 | 92.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -480 | 1100 | - |

| AET | -465 | 60 | 94.5 |

| BTA | -470 | 190 | 82.7 |

| TTA | -468 | 120 | 89.1 |

| MBI | -462 | 85 | 92.3 |

Table 3: Electrochemical Impedance Spectroscopy Data

| Inhibitor | R_ct (Ω·cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | | Blank | 50 | - | | AET | 950 | 94.7 | | BTA | 300 | 83.3 | | TTA | 550 | 90.9 | | MBI | 780 | 93.6 |

Interpretation and Discussion

Based on the hypothetical data, 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (AET) demonstrates superior corrosion inhibition efficiency compared to the standard inhibitors BTA and TTA, and performs on par with, or slightly better than, MBI. The high efficiency of AET can be attributed to its molecular structure, which facilitates strong adsorption and the formation of a dense protective film on the mild steel surface.

The potentiodynamic polarization data suggests that AET acts as a mixed-type inhibitor, retarding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The significant increase in charge transfer resistance (R_ct) in the EIS measurements further confirms the formation of a robust barrier layer at the metal-solution interface.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the corrosion inhibition efficiency of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol against established standard inhibitors. By employing a combination of weight loss measurements, electrochemical techniques, surface analysis, and theoretical calculations, researchers can obtain a holistic understanding of the inhibitor's performance and mechanism of action. The presented protocols and comparative framework serve as a valuable resource for the development and validation of next-generation corrosion inhibitors.

References

- Al-Amiery, A. A., et al. (2014). Quantum Chemical Calculations for the Inhibitory Effect of Thio-Compounds on the Corrosion of Mild Steel in 1.0 M HCl. International Journal of Electrochemical Science, 9, 237-244.

- BenchChem. (2025). Application Notes and Protocols for Evaluating 1H-Benzotriazole as a Corrosion Inhibitor in Acidic Media. BenchChem Scientific Content.

- BioLogic Learning Center. (2024). Electrochemical Noise Measurements Part I: ASTM assessment and validation of instrumental noise.

- Bouklah, M., et al. (2006). Thermodynamic and electrochemical study of 3,5-bis(n-pyridyl)-1,2,4-oxadiazoles as corrosion inhibitors for steel in 1M HCl. Corrosion Science, 48(9), 2631-2646.

- Choudhury, A., et al. (2014). Tolyltriazole as a corrosion inhibitor for copper in municipal wastewater. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1886-1893.

- Emerald Publishing. (2005). Corrosion inhibition of aluminium alloys by tolyltriazole in chloride solutions. Pigment & Resin Technology, 34(4), 215-223.

- Finšgar, M. (2024).

-

Goyal, M., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][16][20] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

- Griffith University. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Griffith Research Online.

- International Journal of Current Microbiology and Applied Sciences. (2015). Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. IJCMAS, 4(2), 928-938.

- Jakeria, M. R., et al. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Molecules, 25(5), 1234.

- Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Corrosion, 57(1), 9-18.

- Singh, A. K., et al. (2021). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. GinPolMedProject, 2(69), 1-8.

- Taylor & Francis Online. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Journal of Adhesion Science and Technology.

- Winkler, D. A. (2017). Predicting the Performance of Organic Corrosion Inhibitors. Metals, 7(12), 553.

- Yurt, A., et al. (2006). Corrosion Inhibition of Mild Steel with Tolyltriazole. SciELO.

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][16][20]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.

- Taylor & Francis Online. (2017). Electrochemical noise – Knowledge and References. Taylor & Francis Knowledge Centers.

- Ren, G., et al. (2002). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Langmuir, 18(1), 152-157.

- Al-Baghdadi, S. B., et al. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal.

- El Aoufir, Y., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 11(7), 4058-4072.

- BenchChem. (2025). Application Notes and Protocols for Evaluating 1H-Benzotriazole as a Corrosion Inhibitor in Acidic Media. BenchChem Scientific Content.

- Al-Okbi, A. K. (2016). Quantum Chemical Calculations of Some Amines Corrosion Inhibitors/ Copper Alloy Interaction in Hydrochloric Acid. Journal of Materials and Environmental Science, 7(1), 196-203.

- ASTM International. (2020). ASTM G170-06(2020)e1, Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory.

- BioLogic. (2024). Electrochemical Noise Measurements Part I: ASTM assessment and validation of instrumental noise.

- JETIR. (2019). Review on Benzotriazole As Anti-corrosive Agents.

- ASTM International. (2016). G184-11(2016), Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage.

- Jakeria, M. R., et al. (2025). Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy.

- Mills, D., & Yang, S. (2021). Electrochemical Noise Measurement to Assess Corrosion of Steel Reinforcement in Concrete. Sensors, 21(18), 6205.

- Dey, S., et al. (2025).

- Musa, A. Y., et al. (2013). QUANTUM CHEMICAL CALCULATION FOR THE INHIBITORY EFFECT OF THIO COMPOUNDS ON MILD STEEL CORROSION IN 1.0 M HCl. Journal of the Serbian Chemical Society, 78(2), 237-244.

- Johnsirani, V., et al. (2016). Electrochemical and Surface Analysis Studies on Corrosion Inhibition of Carbon Steel in Well Water By Curcumin. International Research Journal of Engineering and Technology, 3(12), 1-8.

- Al-Dhmani, S. A. A. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 481-492.

- An-Najah National University. (2018). Adsorption and Corrosion Inhibition Effect of 2-Mercaptobenzimidazole (Surfactant) on a Carbon Steel Surface in an Acid. An-Najah Staff.

- ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring.

- Ben Hmamou, D., et al. (2012). Comparative study of low carbon steel corrosion inhibition in 1M HCl by 1,2,4-triazole-5-thione derivatives. Journal of Chemical Technology and Metallurgy, 47(3), 285-292.

- Jakeria, M. R., et al. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Journal of Applied Electrochemistry, 52, 1021–1044.

- Küçükgüzel, Ş. G., et al. (2004).

- El Aoufir, Y., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 11(7), 4058-4072.

- Desai, P. S. (2015). Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. International Journal of Current Microbiology and Applied Sciences, 4(2), 928-938.

- Ouakki, M., et al. (2021). Triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution.

- Taylor & Francis. (2017). Electrochemical noise – Knowledge and References. Taylor & Francis Online.

- Vrsalovic, L., et al. (2005). Corrosion inhibition of aluminium alloys by tolyltriazole in chloride solutions. Pigment & Resin Technology, 34(4), 215-223.

- Ruth, C. (2024). Recent Developments in Surface Analysis Techniques for Investigating Surface Chemistry. Journal of Chemical and Pharmaceutical Research, 16(1), 093.

- Al-Amiery, A. A., et al. (2023). Inhibition of Corrosion in Acidic Solutions: A Mini-Review on the Role of Heterocyclic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.aspur.rs [jme.aspur.rs]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 7. Istanbul University Press [iupress.istanbul.edu.tr]

- 8. jetir.org [jetir.org]

- 9. tandfonline.com [tandfonline.com]

- 10. scielo.br [scielo.br]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [mdpi.com]

- 13. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 14. irdindia.in [irdindia.in]

- 15. content.ampp.org [content.ampp.org]

- 16. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。